

Spectroscopic Characterization of 7-Oxoctanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Oxoctanal

Cat. No.: B14670936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **7-oxooctanal** (CAS No. 36219-80-4), a bifunctional organic compound featuring both an aldehyde and a ketone moiety. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to aid in the identification, purification, and quality control of **7-oxooctanal** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **7-oxooctanal**^[1]
- Molecular Formula: C₈H₁₄O₂^{[1][2]}
- Molecular Weight: 142.20 g/mol ^[2]
- CAS Number: 36219-80-4^{[2][3]}

Spectroscopic Data

Due to the limited availability of public experimental spectra, the following sections present a combination of predicted data and expected spectral features based on the chemical structure of **7-oxooctanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ^1H NMR spectrum of **7-oxooctanal** in CDCl_3 would exhibit distinct signals corresponding to the different proton environments.

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~9.77	Triplet	1H	-CHO (Aldehyde)
~2.42	Triplet	2H	- $\text{CH}_2\text{-CHO}$
~2.14	Singlet	3H	- $\text{C}(\text{O})\text{CH}_3$ (Ketone)
~2.45	Triplet	2H	- $\text{CH}_2\text{-C}(\text{O})\text{CH}_3$
~1.60 - 1.70	Multiplet	4H	- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$
~1.30 - 1.40	Multiplet	2H	- $\text{CH}_2\text{-}$ in middle

The predicted ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)	Carbon Assignment
~202.4	C=O (Aldehyde)
~208.9	C=O (Ketone)
~43.9	- $\text{CH}_2\text{-CHO}$
~43.8	- $\text{CH}_2\text{-C}(\text{O})\text{CH}_3$
~29.9	- $\text{C}(\text{O})\text{CH}_3$
~29.1	Methylene Chain
~24.3	Methylene Chain
~21.9	Methylene Chain

Infrared (IR) Spectroscopy

The IR spectrum of **7-oxooctanal** is characterized by the presence of two distinct carbonyl stretching frequencies.

Wavenumber (cm ⁻¹)	Functional Group	Description
~1725	C=O (Aldehyde)	Strong, sharp absorption characteristic of an aliphatic aldehyde carbonyl stretch.
~1715	C=O (Ketone)	Strong, sharp absorption characteristic of an aliphatic ketone carbonyl stretch.
~2720 and ~2820	C-H (Aldehyde)	Two weak to medium bands characteristic of the C-H stretch of the aldehyde functional group (Fermi doublets).
2850-2960	C-H (Aliphatic)	Medium to strong absorptions from the C-H stretching of the methylene and methyl groups.
1350-1470	C-H (Aliphatic)	Bending vibrations for the methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry of **7-oxooctanal** would provide information on its molecular weight and fragmentation pattern.

m/z	Ion	Description
142	$[M]^{+\bullet}$	Molecular ion peak, corresponding to the molecular weight of 7-oxooctanal. This peak may be of low intensity.
127	$[M-CH_3]^+$	Loss of a methyl group from the ketone side.
99	$[M-CH_3CO]^+$	Loss of an acetyl radical.
58	$[C_3H_6O]^{+\bullet}$	Result of a McLafferty rearrangement involving the ketone carbonyl group, leading to the enol radical cation of acetone. This is often a prominent peak for methyl ketones.
43	$[CH_3CO]^+$	Acetyl cation, a very common fragment for methyl ketones.
29	$[CHO]^+$	Formyl cation from the aldehyde terminus.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **7-oxooctanal**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of purified **7-oxooctanal**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition (^1H and ^{13}C):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required for ^{13}C due to its lower natural abundance and sensitivity.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectra using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of **7-oxooctanal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the sample holder with the prepared salt plates into the beam path.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **7-oxooctanal** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as necessary to be within the linear range of the instrument.

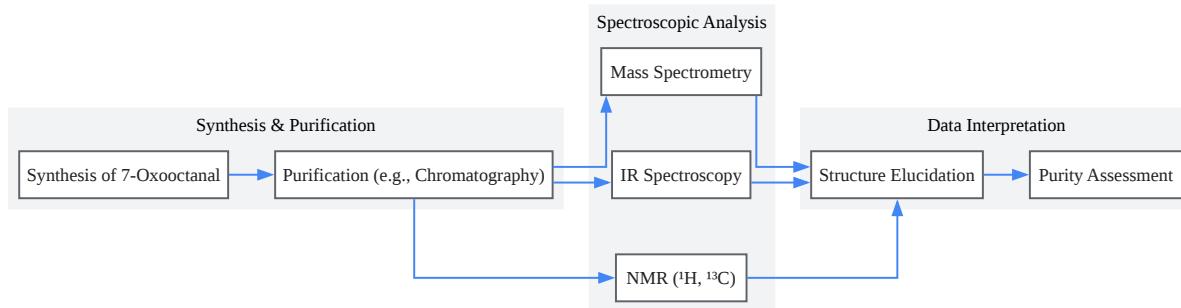
Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A suitable temperature program should be used to ensure good separation.
- The separated components elute from the column and enter the mass spectrometer.
- Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for example, m/z 20-200.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **7-oxooctanal**.

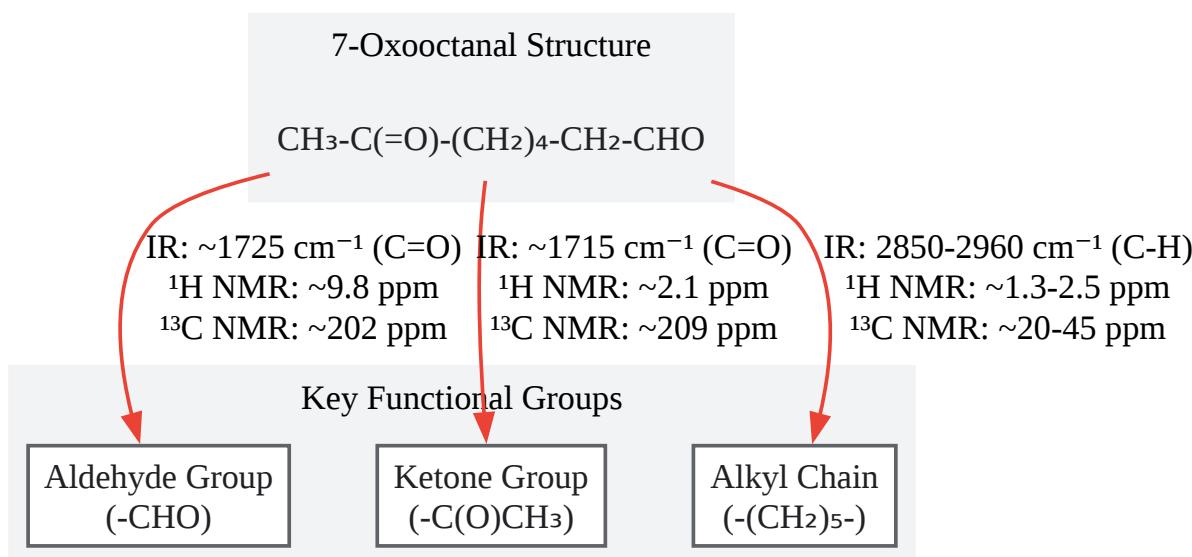


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **7-oxooctanal**.

Key Functional Groups for Spectroscopic Analysis

This diagram highlights the key functional groups within **7-oxooctanal** that are of primary interest in spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Key functional groups of **7-oxooctanal** and their characteristic spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octanal, 7-oxo- | C8H14O2 | CID 11171032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Oxoctanal | lookchem [lookchem.com]
- 3. 7-oxooctanal | CAS#:36219-80-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Oxoctanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14670936#spectroscopic-characterization-of-7-oxooctanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com